molecular formula C28H43NO8 B590863 5-O-Benzyl 1-O-tert-butyl (2S)-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]pentanedioate CAS No. 862778-54-9

5-O-Benzyl 1-O-tert-butyl (2S)-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]pentanedioate

Cat. No.: B590863
CAS No.: 862778-54-9
M. Wt: 521.651
InChI Key: PKJPMAKRDTXQNI-NRFANRHFSA-N
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Description

The compound 5-O-Benzyl 1-O-tert-butyl (2S)-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]pentanedioate is an organic chemical with a complex molecular structure. This compound belongs to the class of diesters and is often utilized in various fields of scientific research, including chemistry, biology, and medicine.

Properties

IUPAC Name

5-O-benzyl 1-O-tert-butyl (2S)-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]pentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H43NO8/c1-26(2,3)35-23(31)17-29(18-24(32)36-27(4,5)6)21(25(33)37-28(7,8)9)15-16-22(30)34-19-20-13-11-10-12-14-20/h10-14,21H,15-19H2,1-9H3/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKJPMAKRDTXQNI-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN(CC(=O)OC(C)(C)C)C(CCC(=O)OCC1=CC=CC=C1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)CN(CC(=O)OC(C)(C)C)[C@@H](CCC(=O)OCC1=CC=CC=C1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H43NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-O-Benzyl 1-O-tert-butyl (2S)-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]pentanedioate involves multiple steps:

  • Protection of Hydroxyl Groups: : Initially, the hydroxyl groups of the precursor compound are protected using benzyl and tert-butyl groups.

  • Formation of Ester Bonds: : The protected compound is then reacted with 2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl chloride under basic conditions to form ester bonds.

  • Amination: : The intermediate product undergoes amination using bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amine.

Industrial Production Methods

Industrial synthesis might involve the use of large-scale reactors and catalysts to optimize yield and purity. The reaction conditions are controlled to prevent unwanted side reactions and ensure the efficient conversion of starting materials to the target compound.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

  • Reduction: : Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

  • Substitution: : Nucleophilic substitution reactions are common, with reagents such as sodium methoxide or sodium ethoxide.

Common Reagents and Conditions

  • Oxidation Reagents: : Potassium permanganate, chromium trioxide.

  • Reduction Reagents: : Hydrogen gas, palladium on carbon.

  • Substitution Reagents: : Sodium methoxide, sodium ethoxide.

Major Products Formed

  • Oxidation may yield carboxylic acids.

  • Reduction might produce alcohols or amines.

  • Substitution reactions typically form ethers or esters.

Scientific Research Applications

Chemistry

  • Used as an intermediate in organic synthesis for the development of more complex molecules.

Biology

  • Investigated for its potential role in biochemical pathways and enzymatic reactions.

Medicine

  • Explored for its therapeutic properties, including possible drug development.

Industry

  • Employed in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which 5-O-Benzyl 1-O-tert-butyl (2S)-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]pentanedioate exerts its effects often involves the interaction with molecular targets such as enzymes or receptors. These interactions can activate or inhibit specific pathways, leading to the observed biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-O-Benzyl 1-O-tert-butyl (2S)-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]butanedioate

  • 5-O-Benzyl 1-O-tert-butyl (2S)-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]hexanedioate

Uniqueness

What sets 5-O-Benzyl 1-O-tert-butyl (2S)-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]pentanedioate apart is its specific ester formation and the configuration of its amino acid backbone, making it particularly suitable for certain synthetic applications.

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